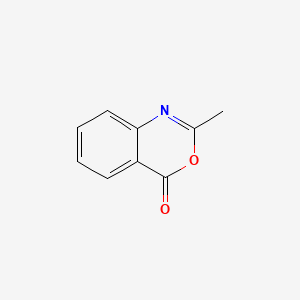

2-Methyl-4H-3,1-benzoxazin-4-one

Overview

Description

“2-Methyl-4H-3,1-benzoxazin-4-one” is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs . It has been shown to be effective against Staphylococcus aureus and other bacteria .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .

Molecular Structure Analysis

The molecular formula of “2-Methyl-4H-3,1-benzoxazin-4-one” is C9H7NO2 . The InChI representation is InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 . The Canonical SMILES representation is CC1=NC2=CC=CC=C2C(=O)O1 .

Chemical Reactions Analysis

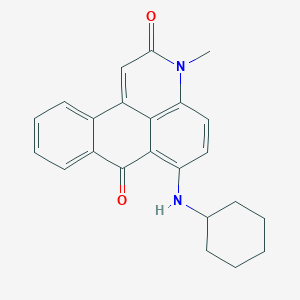

The reactivity of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones towards carbon and oxygen nucleophiles under microwave irradiation conditions has been investigated . Optimization of the reaction conditions of oxazinones with carbon nucleophiles led to the synthesis of a series of 4-hydroxy-quinolin-2-ones and 4-hydroxy-1,8-naphthyridin-2-ones in high yields .

Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-4H-3,1-benzoxazin-4-one” is 161.16 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved documents.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methyl-4H-3,1-benzoxazin-4-one serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly valuable in one-pot synthesis methods where it undergoes cyclodehydration reactions to form derivatives under mild conditions . These derivatives are significant due to their wide spectrum of medical and industrial applications.

Elastase Inhibition

This compound has been identified as an elastase inhibitor, which is crucial in treating conditions like emphysema and chronic obstructive pulmonary disease (COPD). Elastase inhibitors help manage inflammation and tissue damage in such diseases .

Anti-neoplastic Agent

As an anti-neoplastic agent, 2-Methyl-4H-3,1-benzoxazin-4-one shows potential in cancer research. It may inhibit the proliferation of cancer cells, thereby serving as a promising compound in the development of chemotherapeutic drugs .

Enzyme Inhibition

The compound’s role as an enzyme inhibitor makes it a candidate for the study of metabolic pathways and the development of drugs that target specific enzymes involved in disease processes .

Antifungal and Antibacterial Properties

Research indicates that 2-Methyl-4H-3,1-benzoxazin-4-one exhibits antifungal and antibacterial properties. This makes it a potential candidate for developing new antimicrobial drugs, especially against resistant strains of bacteria .

Antiphlogistic Drugs

The anti-inflammatory properties of this compound categorize it as an antiphlogistic drug. It can be used to reduce inflammation and treat diseases where inflammation is a primary symptom .

Hypnotic Drug Applications

When functional groups like vinyl or phosphate are connected to the aromatic ring of benzoxazinones, the compounds exhibit properties useful in hypnotic drugs. These drugs are used to induce sleep in individuals with insomnia .

Inhibition of Bacterial Growth

2-Methyl-4H-3,1-benzoxazin-4-one has shown efficacy in inhibiting the growth of certain Gram-negative bacteria, such as Salmonella typhi and Escherichia coli. This application is particularly relevant in the treatment of infectious diseases like tuberculosis .

Safety and Hazards

properties

IUPAC Name |

2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSKECCMQRJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049313 | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525-76-8 | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanthranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 525-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 525-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETANTHRANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y938TMX1D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

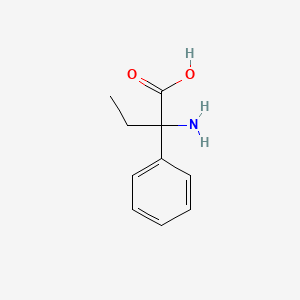

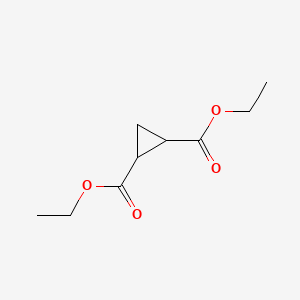

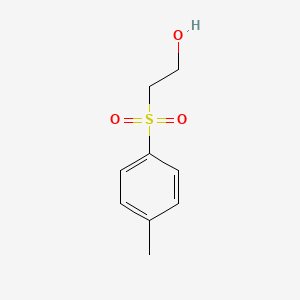

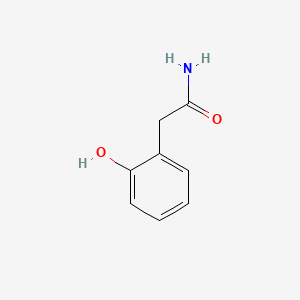

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

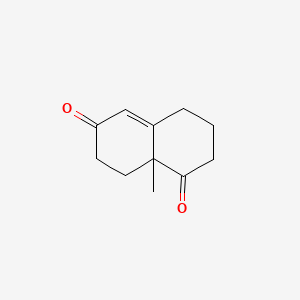

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 2-Methyl-4H-3,1-benzoxazin-4-one is C9H7NO2, and its molecular weight is 161.16 g/mol. []

A: While specific spectroscopic data points are not provided in the abstracts, key functional groups identified through IR spectroscopy include carbonyl (C=O) stretches and C-O stretches. [, , ] Additionally, 1H NMR and 13C NMR analyses are frequently used to characterize the structure and confirm the presence of specific protons and carbons in the molecule. [, , , , ]

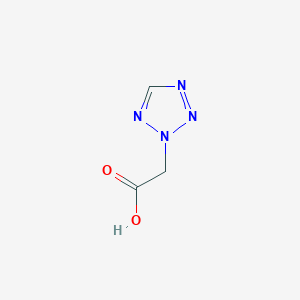

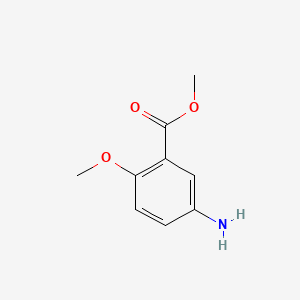

A: A common synthetic route involves the condensation reaction of anthranilic acid with acetic anhydride. [, , , ] This reaction often utilizes pyridine as a base. [] Another method utilizes the reaction of 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by a reaction with hydrazine hydrate. []

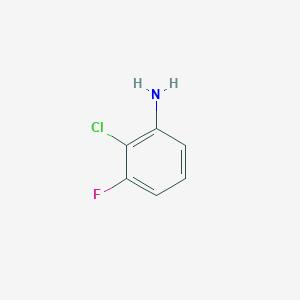

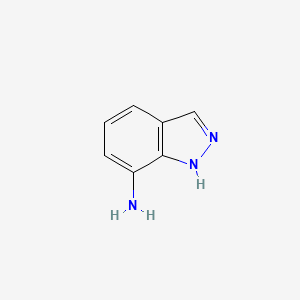

A: Research suggests that the presence of halogens, such as chlorine or iodine, at the 6th or 7th position of the benzene ring can impact antibacterial activity. [, , ] Additionally, substitutions at the 3rd position of the quinazolinone ring, like 5-methyl-1,3-thiazol-2-yl or 5-ethyl-1,3,4-thiadiazol-2-yl, are also being explored for potential biological activity. []

A: Studies show that 2-Methyl-4H-3,1-benzoxazin-4-one and its derivatives can act as suicide inhibitors of chymotrypsin. [] The active site serine of chymotrypsin attacks the C-4 carbonyl of the benzoxazinone ring, leading to ring opening and formation of a relatively stable benzoylchymotrypsin intermediate. [] This covalent modification inactivates the enzyme. [] The stability and slow hydrolysis of the benzoylchymotrypsin intermediate are influenced by the electronic effects of substituents on the benzoxazinone ring. []

ANone: Research suggests potential applications in several areas:

- Antibacterial Agents: Derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa. [, , , ]

- Analgesics: Studies indicate potential analgesic activity, with some derivatives exhibiting significant effects in animal models of pain. [, ]

- Anti-inflammatory Agents: Research suggests possible anti-inflammatory activity, with certain derivatives demonstrating comparable or even superior effects to indomethacin in animal models. [, ]

ANone: The provided abstracts do not discuss the environmental impact or degradation of this compound. Further research is needed to evaluate its potential ecological effects.

A: While the provided abstracts do not detail specific computational studies, they highlight the use of molecular modeling techniques to design and optimize novel quinazolinone derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.